N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Description
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-9-3-6-11-12(7-9)21-14(17-11)19-18-13(20)8-1-4-10(16)5-2-8/h1-7H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIMUYPJAPBAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-fluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anti-inflammatory and Analgesic Activities : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain .
- Antimicrobial Properties : Research indicates that N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide exhibits significant antibacterial and antifungal activities against various strains .
2. Biological Research
- Mechanism of Action Studies : The compound serves as a valuable tool in biological studies to explore the mechanisms of action of benzothiazole derivatives and their interactions with biological targets. It may inhibit specific enzymes involved in metabolic pathways crucial for cell proliferation and survival .
- Case Studies : In one study, derivatives similar to this compound were synthesized and evaluated for their antimicrobial activities, showing promising results against both Gram-positive and Gram-negative bacteria .
3. Industrial Applications
Mechanism of Action
The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
a) Halogen Substituents
- 6-Chloro vs. 6-Trifluoromethyl: Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)acetamides () replace chlorine with trifluoromethyl, enhancing lipophilicity and metabolic stability. Position Isomerism: Trifluoro-substituted N-(6-chloro-1,3-benzothiazol-2-yl) benzamides () demonstrate that substituent positioning (e.g., para vs. meta) on the benzamide ring significantly impacts antifungal activity, though specific data for the 4-fluoro analog are unavailable.
b) Amino vs. Hydrazide Linkages
- 2-Amino-1,3-benzothiazoles (): Simplifying the structure by replacing the hydrazide with an amino group reduces molecular complexity but may diminish hydrogen-bonding capacity, critical for interactions with enzymes or receptors.
Hydrazide Modifications
a) 4-Fluorobenzohydrazide vs. 4-Methoxyacetophenone Hydrazones
- The compound 1-(6-chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine () replaces the 4-fluorobenzoyl group with a 4-methoxyacetophenone-derived hydrazone.
b) Semicarbazone Derivatives
- Benzothiazole-semicarbazones () feature a semicarbazone linker (-NHCONH-) instead of hydrazide (-NHNHCO-). This modification introduces additional hydrogen-bonding sites, which may enhance anticonvulsant efficacy, as seen in compounds showing 100% protection in MES assays .
a) Anticonvulsant Potential
- Hydrazide and semicarbazone derivatives exhibit notable anticonvulsant activity.
b) Antifungal and Antimicrobial Activity
- Trifluoro-substituted benzothiazole benzamides () were inactive against fungi, highlighting the challenge of optimizing substituents for this activity. In contrast, N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide () incorporates difluorobenzothiazole and carbohydrazide moieties, which may improve antimicrobial efficacy compared to mono-fluoro analogs .
Physicochemical and Optical Properties
- The 4-fluorobenzohydrazide moiety in the target compound shares structural similarities with (E)-N’-(4-chlorobenzylidene)-4-fluorobenzohydrazide (), which exhibits strong third-order nonlinear optical (NLO) properties due to conjugated π-systems and electron-withdrawing groups. This suggests that the target compound may also display NLO activity, relevant for materials science applications .
Biological Activity
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a compound belonging to the benzothiazole family, which has garnered significant attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H10ClFN4S |
| Molecular Weight | 320.77 g/mol |
| CAS Number | 862974-49-0 |
The structure includes a benzothiazole moiety that is known for its pharmacological significance.
The primary biological activity of this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition impacts the arachidonic acid pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Key Mechanisms:
- Inhibition of COX Enzymes : The compound effectively inhibits both COX-1 and COX-2 enzymes.
- Reduction in Inflammatory Mediators : By blocking these enzymes, it decreases the synthesis of inflammatory mediators such as prostaglandins.
Biological Activities
Research indicates that derivatives of benzothiazole, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Antitumor Activity : Shows potential in inhibiting cancer cell proliferation through various pathways.
- Anti-inflammatory Effects : Reduces inflammation by inhibiting COX enzymes.
- CNS Activities : Some derivatives have been linked to neuroprotective effects.
Anticancer Activity
A study on benzothiazole derivatives demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Studies
In vitro assays revealed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
Data Table: Biological Activities Summary
Q & A
Q. Table 1: Comparison of Reaction Conditions
Basic: Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
Methodological Answer:
A combination of IR, NMR, and mass spectrometry is critical:
- IR Spectroscopy: Detect functional groups like C=O (amide I band at ~1620–1680 cm⁻¹) and C-Cl (690–750 cm⁻¹) .
- ¹H/¹³C NMR: Confirm aromatic protons (δ 6.5–8.5 ppm) and coupling patterns. For example, the 4-fluorophenyl group shows a doublet (J = 8–9 Hz) due to para-F substitution .
- Mass Spectrometry: Use FABMS or ESI-MS to verify the molecular ion peak (e.g., m/z 352.7 for C₁₃H₈ClFN₂OS) .
Q. Table 2: Key Spectroscopic Markers
| Technique | Diagnostic Peaks/Signals | Functional Group Confirmation |
|---|---|---|
| IR | 1621 cm⁻¹ (C=N), 693 cm⁻¹ (C-Cl) | Benzothiazole and amide linkages |
| ¹H NMR | δ 8.2–7.5 (aromatic H), δ 10.1 (NH) | Amide proton and aromatic stacking |
Advanced: How can computational modeling be integrated into the synthesis design to predict reaction pathways?
Methodological Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms can:
- Predict Intermediate Stability: Calculate Gibbs free energy of intermediates to identify rate-limiting steps .
- Optimize Reaction Conditions: Simulate solvent effects (e.g., pyridine’s role in stabilizing transition states) .
- Validate Mechanistic Hypotheses: Compare computed IR/NMR spectra with experimental data to confirm intermediates .
Example Workflow:
Use Gaussian or ORCA for DFT calculations.
Employ transition state searches to model nucleophilic acyl substitution.
Validate via experimental kinetic studies (e.g., variable-temperature NMR).
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar benzothiazole derivatives?
Methodological Answer:
Discrepancies often arise from assay variability or impurity profiles . To address:
- Standardize Assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Characterize Purity: Employ HPLC (>98% purity) and elemental analysis to rule out confounding impurities .
- SAR Studies: Systematically modify substituents (e.g., Cl vs. F at position 6) to isolate bioactive moieties .
Q. Table 3: Common Pitfalls in Bioactivity Studies
| Issue | Resolution Strategy |
|---|---|
| Variable IC₅₀ values | Repeat assays with triplicate runs |
| Off-target effects | Use siRNA knockdown controls |
Advanced: How to design derivatives of this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
Focus on functional group modifications :
- Electron-Withdrawing Groups (EWGs): Introduce NO₂ or CF₃ at the benzothiazole 6-position to enhance electrophilicity .
- Heterocyclic Replacements: Substitute benzothiazole with thiadiazole to alter π-stacking interactions .
- Amide Linker Modifications: Replace hydrazide with sulfonamide for improved metabolic stability .
Synthetic Workflow:
Synthesize intermediates via Ullmann coupling or Suzuki-Miyaura reactions.
Screen derivatives against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays.
Basic: What are the common impurities encountered during synthesis, and how are they characterized and removed?
Methodological Answer:
- Common Impurities:
- Removal Methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
